[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
Overview
Description
[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a synthetic organic compound that features a pyrrolidine ring, a benzyl group, and an isopropyl-amino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Isopropyl-amino Group: The isopropyl-amino group can be attached through reductive amination reactions involving isopropylamine and suitable carbonyl compounds.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Benzyl Derivatives: Compounds with benzyl groups, such as benzyl alcohol and benzylamine.
Isopropyl-amino Derivatives: Compounds with isopropyl-amino groups, such as isopropylamine and N-isopropylbenzylamine.
Uniqueness
[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDQMTGXVIPCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174278 | |
Record name | Glycine, N-(1-methylethyl)-N-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353986-01-2 | |
Record name | Glycine, N-(1-methylethyl)-N-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(1-methylethyl)-N-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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